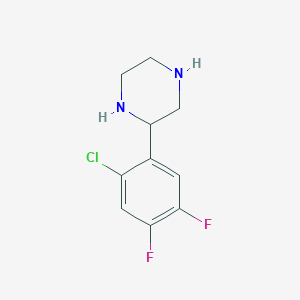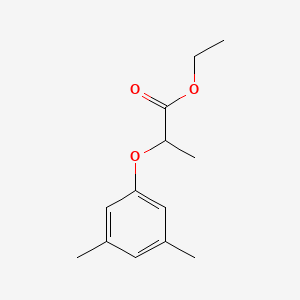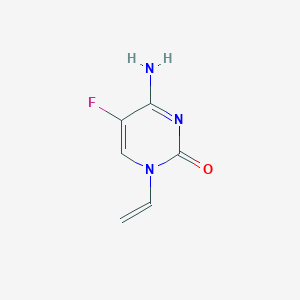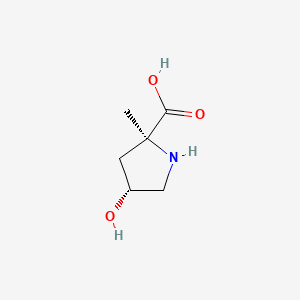![molecular formula C13H11BrN2O4S B12859210 6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid CAS No. 7062-89-7](/img/structure/B12859210.png)
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a sulfonyl-methyl-amino group attached to a bromophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Coupling with Pyridine: The final step involves coupling the sulfonyl-methyl-amino bromophenyl intermediate with a pyridine-2-carboxylic acid derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromophenylsulfonyl-methyl-amino-pyridine-2-carboxylic acid
- 4-chlorophenylsulfonyl-methyl-amino-pyridine-2-carboxylic acid
- 4-fluorophenylsulfonyl-methyl-amino-pyridine-2-carboxylic acid
Uniqueness
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its efficacy in various applications.
Propriétés
| 7062-89-7 | |
Formule moléculaire |
C13H11BrN2O4S |
Poids moléculaire |
371.21 g/mol |
Nom IUPAC |
6-[(4-bromophenyl)sulfonyl-methylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrN2O4S/c1-16(12-4-2-3-11(15-12)13(17)18)21(19,20)10-7-5-9(14)6-8-10/h2-8H,1H3,(H,17,18) |
Clé InChI |
IBQPQZNQYUYBCH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC(=N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)





